

# Off-Target Kinase Profiling of ATM Inhibitor-10: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *ATM Inhibitor-10*

Cat. No.: *B605733*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase profiling of a representative potent and selective ATM inhibitor, M3541, which will be referred to as **ATM Inhibitor-10** for the purpose of this guide. The data presented here is based on findings for M3541, a well-characterized ATM inhibitor with sub-nanomolar potency and high selectivity.<sup>[1][2]</sup> This document is intended to offer an objective comparison of its performance against other kinases and provide supporting experimental data for researchers in drug discovery and development.

## Executive Summary

**ATM Inhibitor-10** (represented by M3541) is a highly potent and selective ATP-competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.<sup>[1][3]</sup> Extensive kinase profiling reveals minimal off-target activity, making it a valuable tool for studying ATM signaling and a promising candidate for therapeutic development. This guide summarizes the selectivity profile of **ATM Inhibitor-10**, details the experimental methodologies used for kinase profiling, and visualizes key concepts through diagrams.

## Off-Target Kinase Profile

The selectivity of **ATM Inhibitor-10** was assessed against a broad panel of kinases. The following table summarizes the inhibitory activity of M3541 against ATM and other closely related PI3K-related kinases (PIKKs) as well as other off-target kinases identified in a screen of 292 kinases.<sup>[1]</sup>

Table 1: Inhibitory Activity of **ATM Inhibitor-10** (M3541) against a Panel of Kinases

| Kinase Target | IC50 (nmol/L) | % Inhibition at 1 $\mu$ mol/L | Notes                                   |
|---------------|---------------|-------------------------------|-----------------------------------------|
| ATM           | 0.25          | >99%                          | Primary Target                          |
| DNA-PK        | 15            | -                             | 60-fold less potent than against ATM[1] |
| mTOR          | >1000         | <50%                          | Negligible inhibition[1]                |
| PI3K $\alpha$ | >1000         | <50%                          | Negligible inhibition[1]                |
| PI3K $\beta$  | >1000         | <50%                          | Negligible inhibition[1]                |
| PI3K $\gamma$ | >1000         | <50%                          | Negligible inhibition[1]                |
| PI3K $\delta$ | >1000         | <50%                          | Negligible inhibition[1]                |
| ATR           | >1000         | <50%                          | Negligible inhibition[1]                |
| ARK5          | -             | >50%                          | Off-target hit                          |
| FMS           | -             | >50%                          | Off-target hit                          |
| FMS Y969C     | -             | >50%                          | Off-target hit (mutant)                 |
| CLK2          | -             | >50%                          | Off-target hit                          |

Data is based on the published results for M3541.[1]

## Experimental Protocols

The off-target kinase profiling of **ATM Inhibitor-10** (M3541) was primarily conducted using advanced screening platforms such as KINOMEscan® and SelectScreen™ Profiling Services. These assays are designed to quantify the interaction of a test compound with a large number of kinases.

## KINOMEscan® Assay Platform

The KINOMEscan® technology is a high-throughput, active site-directed competition binding assay.<sup>[4][5][6]</sup> It quantitatively measures the binding of a compound to over 480 human kinases.

**Principle:** The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on a solid support is quantified using a sensitive method like quantitative PCR (qPCR) for a DNA-tagged kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

**Workflow:**

- **Immobilization:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
- **Competition:** The DNA-tagged kinase, the test compound, and the immobilized ligand are incubated together.
- **Washing:** Unbound components are washed away.
- **Quantification:** The amount of bound kinase is measured by qPCR of the DNA tag. The results are reported as percent of DMSO control, where a lower percentage indicates stronger binding.

KINOMEscan® Workflow

[Click to download full resolution via product page](#)

KINOMEscan® Assay Workflow

## SelectScreen™ Kinase Profiling Service

The SelectScreen™ service from Thermo Fisher Scientific utilizes various assay technologies, including Z'-LYTE™, Adapta™, and LanthaScreen™, to determine the inhibitory activity of compounds against a large panel of kinases.[7][8][9]

**Z'-LYTE™ Assay Principle:** This technology is based on Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate for the kinase is labeled with a donor and an acceptor fluorophore. In the absence of phosphorylation, a protease cleaves the peptide, separating the fluorophores and disrupting FRET. Phosphorylation by the kinase protects the peptide from cleavage, maintaining the FRET signal. Inhibition of the kinase leads to less phosphorylation, more cleavage, and a decrease in the FRET signal.[8]

Workflow:

- Kinase Reaction: The kinase, ATP, the FRET peptide substrate, and the test compound are incubated together.
- Development: A site-specific protease is added.
- Signal Detection: The fluorescence is measured to determine the ratio of donor to acceptor emission. A higher ratio indicates greater inhibition.

Z'-LYTE™ Assay Workflow



ATM Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. chayon.co.kr [chayon.co.kr]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Off-Target Kinase Profiling of ATM Inhibitor-10: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605733#off-target-kinase-profiling-of-atm-inhibitor-10\]](https://www.benchchem.com/product/b605733#off-target-kinase-profiling-of-atm-inhibitor-10)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)